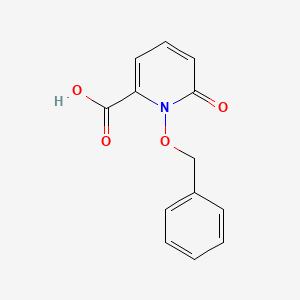

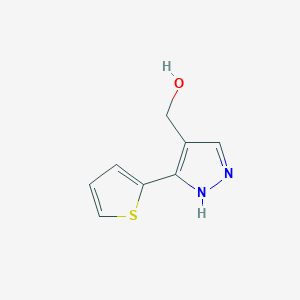

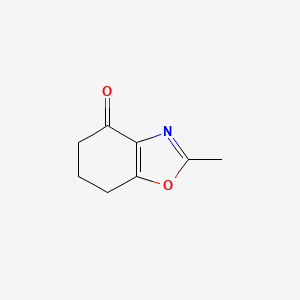

(5-噻吩-2-基-1H-吡唑-4-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和药理评价

已合成并评估了与(5-噻吩-2-基-1H-吡唑-4-基)甲醇密切相关的化合物的药理特性。例如,一项研究侧重于基于类似化合物的新型中枢神经系统抑制剂的合成,展示了潜在的抗惊厥特性和低急性毒性。其中一些化合物还显示出潜在的抗精神病作用 (Butler, Wise, & Dewald, 1984)。

抗菌筛选

合成并表征了一系列新化合物,包括类似于(5-噻吩-2-基-1H-吡唑-4-基)甲醇的衍生物,用于评估其抗菌活性。这些化合物显示出作为抗菌剂的潜力,展示了这类化学结构在药用领域的广泛潜力 (Landage, Thube, & Karale, 2019)。

新衍生物和合成方法

还进行了关于合成包含类似基团的新衍生物的研究。这些研究探索了具有潜在应用于各个领域,包括制药领域的化合物的高效合成方法 (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010)。

细胞毒性研究

已调查了与(5-噻吩-2-基-1H-吡唑-4-基)甲醇结构相关的化合物的细胞毒性效应。一项研究侧重于新的携带吡唑基席夫碱配体的钯(II)配合物,显示对特定癌细胞的剂量依赖性克隆毒性效应 (Abu-Surrah et al., 2010)。

抗微生物活性

另一个研究领域包括合成和评估类似于(5-噻吩-2-基-1H-吡唑-4-基)甲醇的化合物的抗微生物活性。其中一些化合物,特别是含有甲氧基团的化合物,显示出高抗微生物活性,可与标准药物相媲美 (Kumar et al., 2012)。

安全和危害

When handling “(5-thien-2-yl-1H-pyrazol-4-yl)methanol”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the substance in a dry, cool and well-ventilated place .

作用机制

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

生化分析

Biochemical Properties

(5-thien-2-yl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific proteases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or enhancing its catalytic function .

Cellular Effects

The effects of (5-thien-2-yl-1H-pyrazol-4-yl)methanol on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, (5-thien-2-yl-1H-pyrazol-4-yl)methanol can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

At the molecular level, (5-thien-2-yl-1H-pyrazol-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, this compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity. Conversely, it can also induce conformational changes in certain proteins, leading to their activation. These molecular interactions often result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-thien-2-yl-1H-pyrazol-4-yl)methanol can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-thien-2-yl-1H-pyrazol-4-yl)methanol remains stable under specific conditions, maintaining its biochemical activity. Prolonged exposure to certain environmental factors may lead to its degradation, resulting in diminished efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, necessitating careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of (5-thien-2-yl-1H-pyrazol-4-yl)methanol in animal models are dose-dependent. At lower dosages, this compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular metabolism. At higher dosages, toxic or adverse effects may be observed. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity. Animal studies have provided valuable insights into the safe and effective use of (5-thien-2-yl-1H-pyrazol-4-yl)methanol in various biological contexts .

Metabolic Pathways

(5-thien-2-yl-1H-pyrazol-4-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. For instance, it may modulate the activity of key enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of (5-thien-2-yl-1H-pyrazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its biochemical activity. Studies have shown that (5-thien-2-yl-1H-pyrazol-4-yl)methanol can be efficiently transported across cellular membranes, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of (5-thien-2-yl-1H-pyrazol-4-yl)methanol is a critical determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise subcellular localization of (5-thien-2-yl-1H-pyrazol-4-yl)methanol is essential for understanding its role in cellular processes and its potential therapeutic applications .

属性

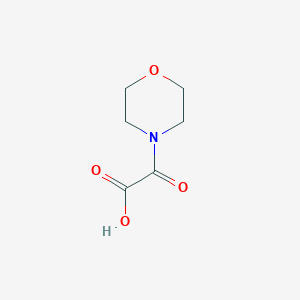

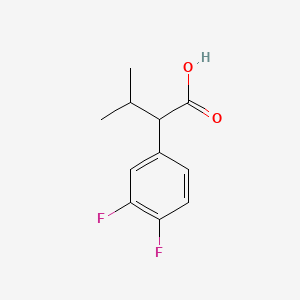

IUPAC Name |

(5-thiophen-2-yl-1H-pyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMOMXZFKPMKAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

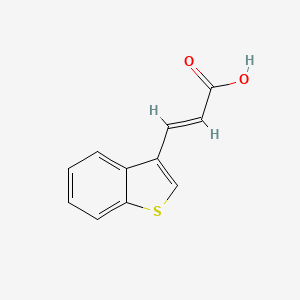

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)